Methyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate

Description

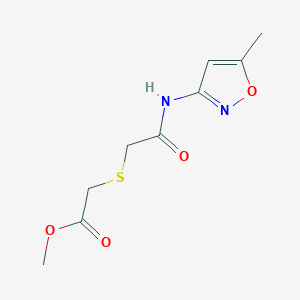

Methyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate is a sulfur-containing heterocyclic compound featuring a 5-methylisoxazole core linked via a thioether bridge to an acetamide moiety. This structure combines a reactive isoxazole ring—known for its role in medicinal chemistry due to hydrogen-bonding capabilities—with a thioacetate group, which enhances solubility and metabolic stability. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in related thioether syntheses .

Properties

IUPAC Name |

methyl 2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-6-3-7(11-15-6)10-8(12)4-16-5-9(13)14-2/h3H,4-5H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQAXFYWALJKNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate typically involves the following steps:

Formation of the isoxazole ring: This can be achieved through the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones or their synthetic equivalents.

Introduction of the thioester group: This step involves the reaction of the isoxazole derivative with a suitable thioester reagent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Various substitution reactions can occur at the isoxazole ring or the thioester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Biological Research: The compound is used to investigate the biological activities of isoxazole derivatives and their mechanisms of action.

Industrial Applications:

Mechanism of Action

The mechanism of action of Methyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The target compound’s isoxazole core differentiates it from other sulfur-linked heterocycles. For example:

- Quinazolinone Derivatives: Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate () replaces the isoxazole with a quinazolinone ring. This imparts distinct electronic properties, favoring interactions with enzymes like kinases or topoisomerases. The quinazolinone derivatives are primarily used as intermediates for bioactive heterocycles, whereas isoxazole derivatives are more commonly optimized for direct therapeutic applications .

- Thiazole/Thiadiazole Analogs : Compounds like those in and incorporate thiazole or thiadiazole cores. These exhibit stronger π-π stacking interactions but reduced metabolic stability compared to isoxazoles due to higher electronegativity .

Substituent Effects

- 5-Methylisoxazole vs. In contrast, the methoxyphenyl group in quinazolinone derivatives increases steric bulk, limiting membrane permeability but enhancing target specificity .

- Thioacetate vs. Benzamide Linkers: The thioacetate group in the target compound offers better hydrolytic stability than the benzamide linkages seen in ’s derivatives (e.g., 2-[[(5-methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide). Benzamide groups, however, provide stronger hydrogen-bonding interactions with biological targets like proteases or kinases .

Therapeutic Potential

- The target compound’s lack of a nitro or trifluoromethyl group (common in ’s active compounds) may reduce cytotoxicity but also limit potency .

- Antimicrobial Applications : Thiadiazole-thioacetate hybrids () exhibit broad-spectrum antimicrobial activity, whereas isoxazole derivatives are less explored in this domain, possibly due to reduced electrophilicity .

Biological Activity

Methyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate, a compound derived from 5-methylisoxazole, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and other pharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Molecular Formula : C₉H₁₁N₃O₃S

- Molecular Weight : 229.26 g/mol

- CAS Number : Not directly available but related to the isoxazole derivatives.

Biological Activity Overview

-

Antibacterial Activity

- Research indicates that derivatives of isoxazole compounds exhibit significant antibacterial properties. For instance, 5-methylisoxazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against different strains such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects

-

Mechanism of Action

- The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes involved in inflammation and bacterial growth. The presence of the isoxazole ring contributes to its pharmacological profile by facilitating interactions with biological macromolecules.

Case Studies

- Study on Antibacterial Activity

- Anti-inflammatory Study

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.